Grepafloxacina

Descripción general

Descripción

La grepafloxacina es un agente antibacteriano fluorquinolónico de amplio espectro oral utilizado para tratar diversas infecciones bacterianas. Fue desarrollada por Otsuka Pharmaceutical Company Limited y licenciada a GlaxoWellcome. La this compound se usó principalmente para tratar infecciones respiratorias, incluidas las causadas por Haemophilus influenzae, Streptococcus pneumoniae y Moraxella catarrhalis . Debido a su potencial para prolongar el intervalo QT en el electrocardiograma, lo que lleva a eventos adversos cardiovasculares, se retiró del mercado en 1999 .

Aplicaciones Científicas De Investigación

La grepafloxacina se ha utilizado en diversas aplicaciones de investigación científica:

Química: Se ha estudiado por sus propiedades químicas únicas y métodos de síntesis.

Biología: La investigación se ha centrado en sus efectos sobre la replicación del ADN bacteriano y su interacción con las enzimas bacterianas.

Medicina: La this compound se utilizó para tratar infecciones respiratorias y enfermedades de transmisión sexual antes de su retirada. También se ha estudiado su farmacocinética y farmacodinamia.

Industria: Aunque se retiró, la síntesis y las propiedades de la this compound siguen siendo de interés en la investigación farmacéutica

Mecanismo De Acción

La grepafloxacina ejerce su actividad antibacteriana inhibiendo la topoisomerasa II bacteriana (girasa del ADN) y la topoisomerasa IV. Estas enzimas son esenciales para la duplicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, la this compound impide la replicación del ADN bacteriano, lo que lleva a la muerte de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These are essential enzymes for duplication, transcription, and repair of bacterial DNA . Grepafloxacin is not recognized by the NorA efflux mechanism in Staphylococcus aureus, thus some strains of Staphylococcus aureus that are resistant to other fluoroquinolones remain susceptible to grepafloxacin .

Cellular Effects

Grepafloxacin has in vitro activity against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms . It has potent in vitro activity against streptococci and staphylococci, respiratory Gram-negative pathogens, atypical respiratory pathogens, and sexually transmitted disease pathogens . It also showed a priming effect on neutrophil respiratory burst .

Molecular Mechanism

The molecular mechanism of grepafloxacin involves the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the duplication, transcription, and repair of bacterial DNA . By inhibiting these enzymes, grepafloxacin prevents the bacteria from replicating and repairing their DNA, leading to their death .

Temporal Effects in Laboratory Settings

Grepafloxacin is bactericidal at concentrations close to the MIC . Concentrations above MICs are maintained throughout nearly all of the 24-hour dosing interval . This suggests that grepafloxacin has a long-lasting effect on bacterial cells.

Metabolic Pathways

Grepafloxacin is primarily metabolized in the liver via CYP1A2 and CYP3A4 . The major metabolite is a glucuronide conjugate; minor metabolites include sulfate conjugates and oxidative metabolites . The oxidative metabolites are formed mainly by the cytochrome P450 enzyme CYP1A2, while the cytochrome P450 enzyme CYP3A4 plays a minor role .

Transport and Distribution

Grepafloxacin is rapidly and extensively absorbed following oral administration . The absolute bioavailability is approximately 70% . It has a volume of distribution that is larger than those of many other fluoroquinolones and is concentrated in alveolar macrophages, bronchial mucosa, and epithelial lining fluid to a greater extent than are certain other fluoroquinolones .

Subcellular Localization

The specific subcellular localization of grepafloxacin was not found in the search results. As a fluoroquinolone antibiotic, grepafloxacin likely interacts with bacterial cells at the level of the DNA, where it inhibits topoisomerase II and IV . This suggests that grepafloxacin may localize to areas of the bacterial cell where DNA replication and repair occur.

Métodos De Preparación

La síntesis de la grepafloxacina implica varios pasos:

Conversión del Ácido Carboxílico: El ácido carboxílico se convierte en su derivado dimetiloxazolina mediante reacción con aminometilpropanol.

Sililación: La diisopropilamida de litio (LDA) elimina un protón de la posición 8, y el tratamiento con yoduro de trimetilsililo conduce al intermedio sililado.

Metilación: Una segunda ronda de LDA genera un carbanión en la única posición abierta, y la reacción con yoduro de metilo conduce al derivado 5-metilo correspondiente.

Desililación e Hidrólisis: El tratamiento con fluoruro de cesio rompe el enlace carbono-silicio, eliminando el grupo sililo, y el ácido acuoso hidroliza la oxazolina para producir el ácido libre.

Formación de Quinolona: El intermedio se lleva entonces a la quinolona mediante un esquema similar al utilizado para preparar la difloxacina, con alargamiento de la cadena mediante reactivo de Grignard de bromoacetato de etilo.

Análisis De Reacciones Químicas

La grepafloxacina experimenta diversas reacciones químicas:

Oxidación: La this compound puede oxidarse para formar metabolitos oxidativos, principalmente por la enzima citocromo P450 CYP1A2.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en el anillo de piperazina.

Reactivos y Condiciones Comunes: Los reactivos comunes incluyen LDA, yoduro de trimetilsililo, yoduro de metilo, fluoruro de cesio y 2-metilpiperazina. Las condiciones a menudo implican el uso de disolventes orgánicos y temperaturas controladas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos metabolitos, como los conjugados de glucurónido y sulfato

Comparación Con Compuestos Similares

La grepafloxacina es similar a otras fluorquinolonas como la ciprofloxacina y la levofloxacina. Tiene características únicas:

Grupo Metilo en la Posición 5: Esto aumenta su actividad contra las bacterias Gram-positivas.

Piperazina Metil-Sustituida en la Posición 7: Esto contribuye a su larga vida media y actividad mejorada contra bacterias Gram-positivas.

Compuestos Similares: La ciprofloxacina, la levofloxacina, la moxifloxacina y la trovafloxacina son compuestos similares, cada uno con propiedades estructurales y funcionales únicas

La estructura y las propiedades únicas de la this compound la convierten en un compuesto de interés a pesar de su retirada del mercado. Su síntesis, reacciones químicas y aplicaciones siguen siendo objeto de estudio en diversos campos científicos.

Actividad Biológica

Grepafloxacin is a fluoroquinolone antibiotic that has been studied for its broad-spectrum antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.

Grepafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, grepafloxacin prevents bacterial cell division and leads to cell death.

- Target Enzymes :

- DNA gyrase subunit A (gyrA)

- DNA gyrase subunit B (gyrB)

- Topoisomerase IV subunit A (parC)

Absorption and Bioavailability

Grepafloxacin is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 70%. It achieves high concentrations in lung tissue, making it particularly effective for respiratory infections.

Half-life and Clearance

The half-life of grepafloxacin is about 15 hours, allowing for once-daily dosing, which enhances patient compliance.

Protein Binding

Approximately 50% of grepafloxacin is bound to plasma proteins, influencing its distribution and efficacy.

Antibacterial Spectrum

Grepafloxacin demonstrates a wide spectrum of activity against various pathogens:

| Pathogen | Activity | Notes |

|---|---|---|

| Streptococcus pneumoniae | Highly effective | 4-fold more potent than ciprofloxacin |

| Haemophilus influenzae | Effective | Commonly implicated in respiratory infections |

| Moraxella catarrhalis | Effective | Often involved in sinusitis and bronchitis |

| Mycoplasma pneumoniae | Effective | Important atypical pathogen |

| Chlamydia pneumoniae | Effective | Common cause of community-acquired pneumonia |

| Legionella pneumophila | Effective | Associated with Legionnaires' disease |

Clinical Efficacy

Clinical studies have highlighted the effectiveness of grepafloxacin in treating various infections:

- Community-Acquired Pneumonia : Grepafloxacin has shown significant efficacy against pathogens responsible for community-acquired pneumonia. In clinical trials, it was found to be as effective as traditional treatments with a favorable safety profile .

- Acute Bacterial Exacerbation of Chronic Bronchitis (ABECB) : A short course treatment regimen (400 mg once daily for five days) was clinically comparable to a longer ten-day course with similar dosing .

Safety Profile

Despite its efficacy, grepafloxacin was withdrawn from the US market in 1999 due to concerns over cardiovascular side effects, including QTc prolongation. However, it has been noted that the incidence of adverse effects is generally low:

- Common Adverse Effects :

- Gastrointestinal disturbances (nausea, unpleasant taste)

- Low propensity for photosensitivity

- No significant central nervous system effects reported

Case Studies

-

Case Study on Efficacy Against Resistant Strains :

A study demonstrated that grepafloxacin maintained activity against penicillin-resistant strains of Streptococcus pneumoniae, showcasing its potential as an alternative treatment option in resistant infections . -

Pharmacokinetics in Special Populations :

Research indicated that grepafloxacin's pharmacokinetic properties remain stable across different populations, including those with renal impairment, although caution is advised due to its metabolism primarily via liver enzymes CYP1A2 and CYP3A4 .

Propiedades

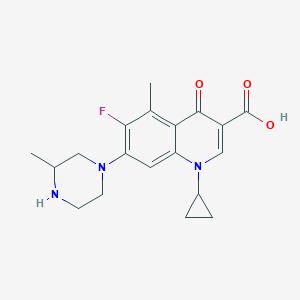

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJTTZAVMXIJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048321 | |

| Record name | Grepafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.32e-01 g/L | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA. | |

| Record name | Grepafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

119914-60-2 | |

| Record name | Grepafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Grepafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Grepafloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GREPAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Grepafloxacin?

A1: Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. []

Q2: How does the structure of Grepafloxacin contribute to its activity against Gram-positive bacteria?

A2: Grepafloxacin possesses a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent. [] This unique structural feature, particularly the methylpiperazine at position 7, is associated with its enhanced Gram-positive activity and long half-life. []

Q3: Does Grepafloxacin interact with efflux pumps in bacteria?

A3: Research suggests that Grepafloxacin is less affected by the NorA efflux mechanism in Staphylococcus aureus compared to other fluoroquinolones. [] This could explain why some Staphylococcus aureus strains resistant to other fluoroquinolones remain susceptible to Grepafloxacin. []

Q4: What are the pharmacokinetic properties of Grepafloxacin?

A4: Grepafloxacin is rapidly absorbed after oral administration, reaching peak plasma levels around 2 hours post-dose. [] It exhibits a relatively long half-life of approximately 12 hours, permitting once-daily dosing. [] It is primarily eliminated through metabolism and excreted mainly in feces, with renal clearance accounting for only 10-15% of the administered dose. []

Q5: How do food and gastric pH affect the absorption of Grepafloxacin?

A5: Studies indicate that food intake and elevated intragastric pH do not significantly impact the rate and extent of Grepafloxacin absorption. []

Q6: Are there any gender-related differences in Grepafloxacin pharmacokinetics?

A6: Yes, pharmacokinetic differences exist between genders, primarily attributed to variations in body weight. []

Q7: How does Grepafloxacin distribute into different tissues?

A9: Following oral administration, Grepafloxacin achieves higher concentrations in lung and genital tissues compared to serum. [] It also attains therapeutically effective levels in bile and gallbladder tissues. [] Additionally, its accumulation in polymorphonuclear leukocytes suggests potential efficacy against intracellular pathogens. []

Q8: What is the relationship between Grepafloxacin exposure and antibacterial response in patients with acute bacterial exacerbations of chronic bronchitis (ABECB)?

A10: Pharmacodynamic analysis in ABECB patients revealed a strong correlation between antibacterial response and the 24-hour area under the inhibitory concentration curve (AUIC). [] AUIC values below 75 appeared inadequate, while values exceeding 175 were optimal for achieving clinical cure. []

Q9: What is the spectrum of activity of Grepafloxacin?

A11: Grepafloxacin demonstrates potent in vitro activity against a broad range of bacteria, including: * Gram-positive cocci: Streptococcus pneumoniae, methicillin-susceptible Staphylococcus aureus (MSSA), and Streptococcus pyogenes. [, , , , , , , ] * Respiratory Gram-negative pathogens: Haemophilus influenzae, Moraxella catarrhalis, and Haemophilus parainfluenzae. [, , , , , , , ] * Atypical respiratory pathogens: Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. [, , , , , , ] * Sexually transmitted disease pathogens: Chlamydia trachomatis and Neisseria gonorrhoeae. [, ] * Anaerobes: Demonstrates higher activity compared to ciprofloxacin and ofloxacin. []

Q10: How does Grepafloxacin's activity against penicillin-resistant Streptococcus pneumoniae (PRSP) compare to other antibiotics?

A12: Grepafloxacin exhibits potent activity against PRSP, including those resistant to macrolides and trimethoprim/sulfamethoxazole. [] It consistently demonstrates lower MIC values compared to penicillin, cefuroxime, azithromycin, clarithromycin, and trimethoprim/sulfamethoxazole against PRSP isolates collected globally. []

Q11: Is Grepafloxacin effective in treating meningitis caused by penicillin-resistant Streptococcus pneumoniae?

A13: In a rabbit meningitis model using a highly penicillin-resistant Streptococcus pneumoniae strain, Grepafloxacin displayed bactericidal activity comparable to vancomycin and ceftriaxone. []

Q12: How does the in vitro activity of Grepafloxacin compare to other fluoroquinolones?

A14: Grepafloxacin generally shows greater activity against Gram-positive cocci, including staphylococci, pneumococci, and streptococci, compared to ciprofloxacin, ofloxacin, and fleroxacin. [] Its activity against Gram-negative bacteria is similar to ofloxacin and sparfloxacin. [, ] While it demonstrates comparable activity to ciprofloxacin against Klebsiella pneumoniae, Shigella spp., Acinetobacter calcoaceticus, and Stenotrophomonas maltophilia, ciprofloxacin is more potent against Pseudomonas aeruginosa. []

Q13: Is Grepafloxacin bactericidal or bacteriostatic?

A15: Grepafloxacin exhibits bactericidal activity at concentrations close to the MIC against a wide range of bacteria. [] This is in contrast to macrolides, which are primarily bacteriostatic. []

Q14: How does Grepafloxacin perform in animal models of respiratory tract infections?

A16: Grepafloxacin's in vitro activity translates well to in vivo efficacy. It has demonstrated efficacy in animal models of respiratory tract infections, achieving and maintaining concentrations above the MIC for most of the dosing interval. []

Q15: Are there clinical studies supporting the use of Grepafloxacin for respiratory tract infections?

A17: Yes, several clinical trials have investigated Grepafloxacin's efficacy in treating community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). [, , , , , , , ]

Q16: What about Grepafloxacin's effectiveness in ABECB?

A19: Similarly, Grepafloxacin, at doses of 400 mg or 600 mg once daily, showed equivalent clinical efficacy to amoxicillin or ciprofloxacin in ABECB. [, , , ] Notably, bacterial eradication rates with Grepafloxacin were superior to amoxicillin in patients with documented infections. [, , ]

Q17: Does Grepafloxacin show promise in treating infections caused by atypical respiratory pathogens?

A20: Grepafloxacin demonstrates potent in vitro activity against atypical pathogens like Mycoplasma pneumoniae and Legionella pneumophila. [] An open-label clinical study suggested its effectiveness in treating atypical pneumonia caused by these pathogens. []

Q18: What about its efficacy against sexually transmitted infections?

A21: Clinical trials indicate that single-dose Grepafloxacin is as effective as cefixime in treating uncomplicated cervical gonorrhea in women. [] Moreover, it shows promising activity against extragenital gonococcal infections. [] Another study demonstrated equivalent efficacy to doxycycline in treating chlamydial cervicitis. []

Q19: What are the known mechanisms of resistance to Grepafloxacin?

A22: Resistance to fluoroquinolones, including Grepafloxacin, typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV. [] These mutations reduce the binding affinity of the drug to its target enzymes. [] Additionally, efflux pumps can contribute to resistance by actively expelling the drug from bacterial cells. []

Q20: What is the safety profile of Grepafloxacin?

A24: Clinical trials and post-marketing surveillance data indicate that Grepafloxacin is generally well-tolerated. [, , ] The most frequently reported adverse events are gastrointestinal, primarily nausea and dyspepsia. [, , , , ] Other potential side effects include headache, insomnia, photosensitivity, and rash, though these occur less frequently. [, ]

Q21: Does Grepafloxacin pose a risk of QT interval prolongation?

A25: While QT prolongation has been reported with some fluoroquinolones, Grepafloxacin has not been associated with a significant risk of QT prolongation in clinical trials. [, ]

Q22: Are there specific drug delivery strategies being explored for Grepafloxacin?

A26: Research has explored using contact lenses as a delivery system for Grepafloxacin in ophthalmic applications. Studies demonstrated successful impregnation of both low and medium water content contact lenses with Grepafloxacin, achieving high drug concentrations after short exposure times. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.